molecular formula C16H15F3N2O4 B2573841 2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1025759-29-8

2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

Cat. No.: B2573841
CAS No.: 1025759-29-8
M. Wt: 356.301
InChI Key: QBVFPPZJKYXGGZ-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a useful research compound. Its molecular formula is C16H15F3N2O4 and its molecular weight is 356.301. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes the available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16F3N2O4C_{16}H_{16}F_{3}N_{2}O_{4}, with a molecular weight of approximately 366.31 g/mol. The structure features a furan ring, a trifluoromethyl group, and an anilino moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Initial studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially altering their activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death.
  • Enzyme Interaction : The trifluoromethyl group enhances binding affinity to target enzymes, potentially inhibiting their function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Antitumor Activity

A study conducted by researchers at [source] demonstrated that the compound inhibited the growth of A2780 ovarian cancer cells with an IC50 value of approximately 25 μM. The mechanism was linked to cell cycle arrest at the G1 phase.

Antimicrobial Effects

In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both strains, indicating strong potential as an antimicrobial agent.

Enzyme Inhibition Studies

Research published in [source] highlighted that this compound acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), with a Ki value of 15 nM. This suggests its potential use in therapeutic applications targeting folate metabolism.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValueReference
AntitumorA2780 (Ovarian Cancer)25 μM[source]
AntimicrobialS. aureus32 μg/mL[source]
AntimicrobialE. coli32 μg/mL[source]
Enzyme InhibitionDHFRKi = 15 nM[source]

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)10-3-1-4-11(7-10)21-14(22)8-13(15(23)24)20-9-12-5-2-6-25-12/h1-7,13,20H,8-9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVFPPZJKYXGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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